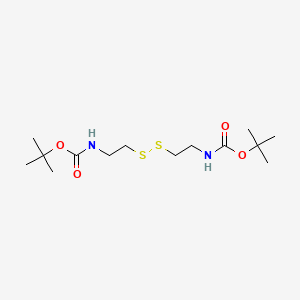

Di-Boc-cystamine

Übersicht

Beschreibung

Di-Boc-cystamine, also known as di-tert-butoxycarbonyl cystamine, is a chemical compound with the molecular formula C14H28N2O4S2 and a molecular weight of 352.51 g/mol . It is primarily used as a building block for the synthesis of thioethyl-modified peptides . The compound is characterized by its solid form and a melting point of 120-122°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Di-Boc-cystamine is synthesized through the reaction of cystamine with tert-butoxycarbonyl (Boc) anhydride. The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the Boc-protected cystamine . The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization or chromatography techniques to achieve the desired purity level .

Analyse Chemischer Reaktionen

Types of Reactions: Di-Boc-cystamine undergoes various chemical reactions, including:

Oxidation: The disulfide bond in this compound can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to form thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: The Boc-protected amine groups can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous or organic solvents.

Substitution: Various nucleophiles in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols.

Substitution: Boc-protected derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Di-Boc-cystamine is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Biology: Employed in the modification of biomolecules for studying cellular processes and interactions.

Medicine: Investigated for its potential therapeutic applications, particularly in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of di-Boc-cystamine involves its ability to undergo disulfide exchange reactions. The disulfide bond in this compound can be cleaved and reformed, allowing it to act as a cross-linking agent in various chemical and biological systems . This property makes it useful in the synthesis of peptides and proteins with modified structures and functions.

Vergleich Mit ähnlichen Verbindungen

Di-Boc-cystamine is unique due to its dual Boc-protected amine groups and disulfide bond. Similar compounds include:

Cystamine dihydrochloride: Lacks the Boc protection and is more reactive.

Fmoc-Cystamine HCl: Contains a different protecting group (Fmoc) and is used in peptide synthesis.

Cysteamine: A simpler structure with a single thiol group, used in various therapeutic applications.

This compound stands out due to its specific protecting groups and reactivity, making it a valuable compound in synthetic chemistry and biological research.

Biologische Aktivität

Di-Boc-cystamine, a compound characterized by its dual Boc (tert-butyloxycarbonyl) protection on the cystamine backbone, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in biochemical research.

Chemical Structure and Synthesis

This compound is chemically classified as C₁₄H₂₈N₂O₄S₂. Its structure features two Boc groups protecting the amine functionalities of cystamine, which enhances its stability and solubility in various environments. The synthesis typically involves the reaction of cystamine with Boc anhydride under controlled conditions, allowing for selective protection of the amines.

Biological Properties

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

this compound exhibits significant antioxidant properties due to the presence of thiol groups that can scavenge free radicals. This activity is crucial in preventing oxidative stress-related cellular damage.

2. Anticancer Potential

Research indicates that this compound may inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

3. Antimicrobial Effects

Preliminary studies suggest that this compound possesses antimicrobial properties, effective against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity may be attributed to its ability to disrupt bacterial cell membranes.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antioxidant Studies : A study demonstrated that this compound significantly reduced oxidative stress markers in cultured cells, indicating its potential as a protective agent against oxidative damage .

- Anticancer Research : In a study involving human breast cancer cells (MCF-7), this compound treatment led to a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at relatively low concentrations .

- Antimicrobial Activity : A recent investigation reported that this compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Data Tables

Below are summarized findings from various studies regarding the biological activities of this compound:

Eigenschaften

IUPAC Name |

tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O4S2/c1-13(2,3)19-11(17)15-7-9-21-22-10-8-16-12(18)20-14(4,5)6/h7-10H2,1-6H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTMWZADMHBLMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCSSCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393924 | |

| Record name | Di-Boc-cystamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67385-10-8 | |

| Record name | Di-Boc-cystamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | di-Boc-cystamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was Di-Boc-cystamine found ineffective as a transglutaminase inhibitor in the study on human tissues?

A1: While the exact reason for this compound's ineffectiveness as a transglutaminase inhibitor wasn't explored in the study [], it was found ineffective even at high concentrations (100 mM) []. This suggests that the compound may not effectively interact with the active site of the tissue transglutaminase (TGase 2) to inhibit its activity. Further research is needed to fully understand the underlying mechanisms and structural factors influencing its lack of inhibitory effects.

Q2: What is the molecular formula and structure of this compound?

A2: The molecular formula of this compound is C14H28N2O4S2 []. Its structure consists of a disulfide bond (S-S) in the center, with each sulfur atom linked to an ethyl group. Each ethyl group is further connected to a carbamate group, which consists of a nitrogen atom bonded to a tert-butoxycarbonyl (Boc) protecting group. This symmetrical structure places the molecule on a twofold rotation axis running through the center of the S—S bond [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.